POTASSIUM TETRAIODOPLATINATE
Description
Potassium tetraiodoplatinate(II), with the chemical formula K₂PtI₄ (CAS: 14708-56-6), is a coordination compound comprising a platinum(II) center coordinated by four iodide ligands and balanced by two potassium counterions . It has a molecular weight of 780.89 g/mol and is typically synthesized in situ for the preparation of diiodo platinum(II) complexes, such as [PtI₂(L)] (where L represents nitrogen- or sulfur-containing ligands), with yields exceeding 89% . The compound’s IR spectra exhibit characteristic absorption bands for Pt–N (527–547 cm⁻¹) and Pt–S (435–468 cm⁻¹) bonds, while its ¹⁹⁵Pt NMR spectrum shows a distinct upfield signal at δ –3313 ppm, attributed to the shielding effect of iodide ligands .
Properties
CAS No. |
14708-56-6 |
|---|---|
Molecular Formula |
I4K2Pt |
Molecular Weight |
780.89248 |
Synonyms |
POTASSIUM TETRAIODOPLATINATE |
Origin of Product |
United States |
Preparation Methods
Direct Metathesis in Aqueous Medium
The most widely adopted method, described in patent CN101775040B, involves a two-step metathesis reaction between potassium tetrachloroplatinate and potassium iodide in water under dark conditions:
Reaction 1 :
Key Conditions :
-
Molar ratio : K₂PtCl₄:KI = 1:4
-
Temperature : 15–30°C
-
Reaction time : 1–2 hours
-
Solvent : Deionized water
This method avoids thermal degradation and side reactions by operating at ambient temperatures. The exclusion of light prevents iodide oxidation, ensuring product stability.
Table 1: Optimization of Reaction Parameters for K₂PtI₄ Synthesis
Influence of Reaction Parameters
Temperature : Trials at 15°C, 25°C, and 30°C demonstrated that lower temperatures (15°C) marginally improve yields (97%) compared to 30°C (92%) due to reduced byproduct formation.
Stoichiometry : A KI excess (4:1) ensures full substitution of chloride ligands, critical for avoiding residual K₂PtCl₄, which complicates downstream applications.
Comparative Analysis of Methodologies
Table 2: Historical vs. Modern Synthesis Methods
The aqueous method outperforms predecessors in yield and sustainability. Its avoidance of organic solvents reduces waste and aligns with green chemistry principles.
Industrial-Scale Production Considerations
Scalability challenges in earlier methods, such as solvent recovery and energy-intensive heating, are mitigated in the aqueous process. Key industrial advantages include:
-
Reduced Costs : Water as a solvent eliminates organic waste disposal expenses.
-
Simplified Purification : Precipitation of KCl byproduct allows straightforward filtration.
-
Safety : Ambient temperature operation minimizes risks associated with high-pressure or high-temperature reactors.
A pilot-scale trial using 0.25 mol K₂PtCl₄ produced 170 g K₂PtI₄ (96% yield) with negligible platinum loss, underscoring industrial viability .
Chemical Reactions Analysis
Types of Reactions
Potassium tetraiodoplatinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: It can undergo substitution reactions where the iodide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield potassium hexaiodoplatinate, while reduction can produce platinum metal or lower oxidation state platinum complexes.
Scientific Research Applications
Potassium tetraiodoplatinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and nanoparticles.
Biology: It is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Industry: It is used in catalysis and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of potassium tetraiodoplatinate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of anticancer drugs, where the compound can induce apoptosis in cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares potassium tetraiodoplatinate with analogous palladium and platinum halide complexes:
Key Findings :
- Ligand Effects : Replacing chloride with iodide in platinum complexes results in significant upfield shifts in ¹⁹⁵Pt NMR due to the increased electron-donating ability and larger ionic radius of iodide .
- Metal Center Differences : Platinum complexes (e.g., K₂PtI₄) are generally more kinetically inert than palladium analogs (e.g., K₂PdCl₄), influencing their applications in catalysis and materials science .
- Synthetic Efficiency : this compound demonstrates high reactivity in forming stable diiodo complexes, whereas chloride-based precursors (e.g., K₂PtCl₄) are more commonly used for water-soluble derivatives .
Physicochemical Properties
- Solubility : this compound is less water-soluble than chloride analogs (e.g., K₂PtCl₄) due to the lower solubility of iodide salts, a trend consistent with halide ligand behavior .
- Stability: Iodide ligands in K₂PtI₄ confer greater thermodynamic stability compared to nitro or oxalate ligands in other potassium-platinum complexes (e.g., K₂Pt(NO₂)₄ or K₂Pt(C₂O₄)₂) .
Q & A
Q. What are the established synthesis protocols for potassium tetraiodoplatinate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with excess potassium iodide under controlled conditions. Key variables include temperature (60–80°C), stoichiometric ratios (1:4 Pt:I), and reaction time (12–24 hrs). Purity is assessed via elemental analysis and X-ray diffraction (XRD), while yield optimization requires iterative testing of solvent systems (e.g., aqueous vs. ethanol-water mixtures) . For reproducibility, document pH, stirring rates, and purification steps (e.g., recrystallization) in detail.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- XRD : Resolves crystal structure and confirms tetraiodoplatinate(II) anion geometry .
- UV-Vis Spectroscopy : Identifies d-d transition bands (e.g., ~450 nm for PtI₄²⁻) to infer ligand field effects.
- Raman/IR Spectroscopy : Detects Pt-I stretching modes (200–300 cm⁻¹) to assess bond strength and symmetry .
Cross-validate with X-ray photoelectron spectroscopy (XPS) for oxidation states and energy-dispersive X-ray spectroscopy (EDX) for elemental composition.
Advanced Research Questions
Q. How do crystallographic defects in this compound influence its electronic conductivity and catalytic potential?
Methodological Answer: Use high-resolution transmission electron microscopy (HRTEM) to map defects (e.g., vacancies, dislocations). Pair with density functional theory (DFT) simulations to correlate defect density with bandgap modifications. Electrochemical impedance spectroscopy (EIS) can quantify conductivity changes. For catalytic studies, design experiments comparing defect-rich vs. pristine crystals in model reactions (e.g., iodide oxidation) under controlled potentials .
Q. What discrepancies exist in reported thermodynamic stability data for this compound, and how can they be resolved?
Methodological Answer: Contradictions in ΔG° values (e.g., -120 to -150 kJ/mol) may arise from differing measurement techniques (e.g., calorimetry vs. electrochemical methods). Reconcile data by standardizing experimental conditions (T, pH, ionic strength) and using high-purity reagents. Perform thermogravimetric analysis (TGA) to assess decomposition pathways and validate results with computational thermodynamics (e.g., COSMO-RS models) .
Q. How does the solvent environment affect the ligand exchange kinetics of the PtI₄²⁻ anion in solution?
Methodological Answer: Design stopped-flow experiments with varying solvents (water, DMSO, acetonitrile) and track ligand substitution via UV-Vis kinetics. Use pseudo-first-order conditions with excess competing ligands (e.g., Cl⁻). Analyze rate constants (k) using Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Compare with molecular dynamics (MD) simulations to model solvation effects .
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for interpreting conflicting catalytic activity data in this compound studies?
Methodological Answer: Apply multivariate regression to identify confounding variables (e.g., surface area, crystallite size). Use principal component analysis (PCA) to cluster datasets by experimental conditions. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share raw data via repositories like Zenodo .
Q. How can in situ spectroscopic methods be integrated to monitor intermediate species during this compound-mediated reactions?
Methodological Answer: Implement operando Raman or XAFS (X-ray absorption fine structure) spectroscopy in flow reactors. Use time-resolved measurements to capture transient intermediates (e.g., PtI₃⁻). Correlate spectral data with electrochemical measurements (e.g., cyclic voltammetry) to map reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
